molecular formula C32H34O9 B7784175 [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B7784175
M. Wt: 562.6 g/mol
InChI Key: CEIHIENXWVDRTC-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including multiple acetoxy groups, a methoxy group, and a trityloxymethyl group attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the protection of hydroxyl groups, followed by acetylation and methoxylation reactions. The trityloxymethyl group is introduced through a tritylation reaction, which involves the use of trityl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to undergo various chemical modifications makes it a useful tool for probing biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The trityloxymethyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    [4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl] acetate: This compound shares similar structural features but includes a tribromophenoxy group, which imparts different chemical properties.

    [4,5-Diacetyloxy-6-[7-hydroxy-5-methoxy-4-oxo-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-6-yl]oxan-3-yl] acetate: This compound is a flavonoid glycoside with additional hydroxyl and methoxy groups, leading to distinct biological activities.

Uniqueness

The uniqueness of [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate lies in its combination of functional groups and structural complexity

Properties

IUPAC Name

[4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIHIENXWVDRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287472
Record name Methyl 2,3,4-tri-O-acetyl-6-O-(triphenylmethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18031-49-7, 7511-40-2
Record name NSC116271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51264
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-O-(triphenylmethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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